molecular formula C21H11F4N3O5S B11582760 N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide

Cat. No.: B11582760
M. Wt: 493.4 g/mol
InChI Key: VRRGUMUHAGHDNK-UHFFFAOYSA-N
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Description

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a thiazole ring, a tetrafluorophenoxy group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the thiazole derivative.

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound.

    Attachment of the Tetrafluorophenoxy Group: The tetrafluorophenoxy group can be introduced via an etherification reaction using a suitable phenol derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

    Cyclization: Cyclization reactions can be used to form new ring structures or modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and electrophiles (e.g., alkyl halides). Reaction conditions can vary widely depending on the specific reaction, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or hydroxylamine derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound’s unique combination of functional groups makes it a potential candidate for the development of new materials with specific electronic, optical, or mechanical properties.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide include other thiazole derivatives, nitrophenyl derivatives, and furan derivatives. Examples include:

    Thiazole Derivatives: Compounds such as thiazole-2-carboxamide and thiazole-4-carboxamide.

    Nitrophenyl Derivatives: Compounds such as 4-nitrophenylamine and 4-nitrophenol.

    Furan Derivatives: Compounds such as furan-2-carboxamide and furan-3-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H11F4N3O5S

Molecular Weight

493.4 g/mol

IUPAC Name

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C21H11F4N3O5S/c22-13-7-14(23)18(25)19(17(13)24)32-8-12-5-6-16(33-12)20(29)27-21-26-15(9-34-21)10-1-3-11(4-2-10)28(30)31/h1-7,9H,8H2,(H,26,27,29)

InChI Key

VRRGUMUHAGHDNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(O3)COC4=C(C(=CC(=C4F)F)F)F)[N+](=O)[O-]

Origin of Product

United States

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